6-(4,5-Dihydro-1H-imidazol-2-ylamino)-hexanoic acid hydrochloride is a chemical compound characterized by its unique structure and biological activity. This compound is part of a class of imidazole derivatives, which have garnered attention for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific applications.
6-(4,5-Dihydro-1H-imidazol-2-ylamino)-hexanoic acid hydrochloride is classified as an amino acid derivative due to its structural components, which include an amine group (-NH2) and a carboxylic acid (-COOH) functional group. Its classification as a hydrochloride indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
The synthesis of 6-(4,5-Dihydro-1H-imidazol-2-ylamino)-hexanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dihydro-1H-imidazole with hexanoic acid derivatives under controlled conditions to yield the target compound.
The synthesis can be performed using standard laboratory techniques such as refluxing the reactants in a suitable solvent (e.g., dimethyl sulfoxide) and purifying the product through crystallization or chromatography. The process often requires careful monitoring of reaction conditions such as temperature and pH to optimize yield and minimize by-products .
The molecular structure of 6-(4,5-Dihydro-1H-imidazol-2-ylamino)-hexanoic acid hydrochloride can be represented by the following:
This structure features a five-membered imidazole ring connected to a hexanoic acid chain, with a hydrochloride component enhancing its solubility .
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra confirm the presence of functional groups characteristic of imidazole and carboxylic acids. For instance, the NMR spectrum typically reveals signals corresponding to the hydrogen atoms in the imidazole ring and the hexanoic acid moiety .
6-(4,5-Dihydro-1H-imidazol-2-ylamino)-hexanoic acid hydrochloride participates in various chemical reactions due to its functional groups. Notably:
These reactions are facilitated by the compound's amphoteric nature, allowing it to act both as an acid and a base under different conditions .
Specific reaction conditions such as temperature, solvent choice, and catalysts significantly influence the outcomes of these reactions. For instance, coupling reactions with activated carboxylic acids often require coupling agents like carbodiimides to enhance yield .
The mechanism of action of 6-(4,5-Dihydro-1H-imidazol-2-ylamino)-hexanoic acid hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding or coordinate with metal ions in enzyme active sites.
Studies have shown that compounds containing imidazole moieties exhibit significant biological activities due to their ability to mimic natural substrates or interact with specific biomolecules. Quantitative structure–activity relationship (QSAR) analyses often provide insights into how structural modifications affect biological activity .
6-(4,5-Dihydro-1H-imidazol-2-ylamino)-hexanoic acid hydrochloride is typically a white crystalline solid at room temperature. It is soluble in water due to its ionic nature as a hydrochloride salt.
The compound exhibits stability under normal laboratory conditions but may decompose under extreme pH or temperature variations. Its reactivity profile makes it suitable for further derivatization in synthetic chemistry applications .
Characterization methods such as X-ray crystallography can provide detailed insights into its solid-state structure, while thermal analysis (e.g., Differential Scanning Calorimetry) can assess its thermal stability .
6-(4,5-Dihydro-1H-imidazol-2-ylamino)-hexanoic acid hydrochloride has potential applications in medicinal chemistry as a building block for drug development. Its derivatives are explored for various therapeutic uses, including:
Research continues into optimizing these compounds for enhanced efficacy and reduced side effects .
Retrosynthetic deconstruction of 6-(4,5-dihydro-1H-imidazol-2-ylamino)-hexanoic acid hydrochloride (CAS 1185300-83-7, MW 235.72) reveals two primary disconnection strategies [1] [3]. The first approach targets the C-N bond between the hexanoic acid chain and the imidazoline ring, yielding 6-aminohexanoic acid and 2-chloro-4,5-dihydro-1H-imidazole as synthons. The second strategy disconnects at the imidazoline C₂-N bond, requiring 6-isothiocyanatohexanoate and ethylenediamine for imidazoline ring formation via cyclocondensation [7].
Critical to this analysis is the identification of rate-limiting steps:
Table 1: Retrosynthetic Pathways and Key Synthons
Disconnection Site | Synthon A | Synthon B | Key Challenge |
---|---|---|---|
Hexanoic Cω-N bond | 6-Aminohexanoic acid | 2-Chloro-4,5-dihydroimidazole | Regioselective alkylation |
Imidazoline C₂-N bond | Ethyl 6-isothiocyanatohexanoate | Ethylenediamine | Thiourea cyclization kinetics |
Imidazoline N-C(N) bond | 6-Azidohexanoyl chloride | N-Aminoimidazoline | Azide reduction side-reactions |
Solution-phase synthesis dominates reported routes due to superior cost-efficiency and scalability. A representative optimized protocol involves:
Solid-phase approaches employ Wang resin-linked Fmoc-6-aminohexanoic acid, but face limitations:
Table 2: Comparative Synthesis Performance
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Yield | 75–85% | 55–65% |
Purity (HPLC) | >98% | 85–90% |
Scale-Up Feasibility | Kilogram-scale demonstrated | Limited to <10g |
Key Impurity | N,N'-Bis(hexanoic)imidazolinium (3–5%) | Trityl alcohol derivatives (8–12%) |
N-Alkylation of 4,5-dihydro-1H-imidazol-2-amine requires precision to avoid overalkylation. Pd/dppf-catalyzed Buchwald-Hartwig coupling between 6-bromohexanoate and imidazolin-2-amine achieves 92% selectivity for monoalkylation at 80°C in toluene [4]. Microwave-assisted reactions (100°C, 1 hr) reduce side-product formation to <2% while maintaining 89% yield.
Alternative catalytic systems include:
Table 3: Catalytic Alkylation Performance
Catalyst System | Temperature | Time | Selectivity | Byproducts |
---|---|---|---|---|
Pd/dppf (5 mol%) | 80°C | 12 hr | 92% | Dihexanoate derivative (3%) |
Aliquat 336 (0.5 mol%) | 70°C | 24 hr | 85% | Dialkylated imidazole (10%) |
ZnCl₂ (10 mol%) | 25°C | 18 hr | 88% | Ester-hydrolyzed product (5%) |
Carboxyl protection is essential during imidazoline ring formation to prevent lactamization or metal chelation. Tert-butyl esters demonstrate optimal performance:
Alternative strategies show limitations:
Orthogonal protection using Fmoc-aminocaproic acid tert-butyl ester enables sequential synthesis:
Table 4: Protecting Group Performance Comparison
Protecting Group | Deprotection Conditions | Deprotection Yield | Side Reactions |
---|---|---|---|
Tert-butyl | 4M HCl/dioxane, 25°C | 98% | None significant |
Methyl | 2M LiOH, THF/H₂O, 0°C | 80% | Imidazoline hydrolysis (15%) |
Trimethylsilyl | 0.1M TBAF, THF, 25°C | 75% | Fluoride-imidazoline complexation |
Benzyl | 10% Pd/C, H₂, 1 atm | 82% | Imidazoline over-reduction (8%) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7